2-Chloro-8-methylsulfanyl-7H-purine;hydrochloride
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Overview
Description
2-Chloro-8-methylsulfanyl-7H-purine;hydrochloride is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .
Molecular Structure Analysis
The molecular formula of 2-Chloro-8-methylsulfanyl-7H-purine is C6H5ClN4S . The IUPAC name is 2-chloro-9h-purine . The molecular weight is 200.6487 .Scientific Research Applications
Chemical Reactivity and Synthesis
Research on related purine derivatives, such as 6-methylthiopurin-8-ones, demonstrates the versatility of purine structures in chemical synthesis. These compounds, when treated with chlorine, convert into corresponding sulphones, indicating a pathway for functional group modification in purine derivatives. Such reactivity is essential for creating a variety of chemical entities for further application in medicinal chemistry and biological studies. The synthesis process involves nucleophilic substitution reactions that facilitate the introduction of various functional groups, expanding the utility of purine compounds in chemical synthesis and drug development (Bergmann, Rahat, & Tamir, 1974).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, derivatives of purines, including structures similar to 2-Chloro-8-methylsulfanyl-7H-purine hydrochloride, have shown potential as precursors in the synthesis of diaminopurine cyclin-dependent kinase inhibitors. These compounds are significant for developing new therapeutic agents targeting various diseases, including cancer. The synthesis of such compounds illustrates the potential of purine derivatives in creating novel pharmacologically active molecules that could lead to new treatments (Taddei, Slawin, & Woollins, 2005).
Biological Activity
Purine compounds also demonstrate significant biological activity, including antimycobacterial properties. For instance, certain purine derivatives have been identified as potent inhibitors against Mycobacterium tuberculosis. These findings underscore the potential of purine derivatives in contributing to the development of new antimicrobial agents. The modification of purine structures, such as the introduction of a methylsulfanyl group, can significantly enhance biological activity, offering a promising approach for discovering new drugs with high efficacy and specificity against bacterial infections (Bakkestuen, Gundersen, & Utenova, 2005).
Mechanism of Action
Target of Action
It is known that pyrimidines, a class of compounds to which this compound belongs, exhibit a range of pharmacological effects including anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 2-Chloro-8-methylsulfanyl-7H-purine;hydrochloride may interact with its targets to inhibit their activity, leading to its anti-inflammatory effects.
Biochemical Pathways
Given its potential anti-inflammatory effects, it may be involved in the regulation of inflammatory pathways .
Result of Action
Given its potential anti-inflammatory effects, it may result in the reduction of inflammation at the molecular and cellular levels .
Properties
IUPAC Name |
2-chloro-8-methylsulfanyl-7H-purine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S.ClH/c1-12-6-9-3-2-8-5(7)10-4(3)11-6;/h2H,1H3,(H,8,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZOLVHXHABGCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NC(=NC=C2N1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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